molecular formula C6H10ClNOS B158232 4-(2-Chloroacetyl) thiomorpholine CAS No. 137860-92-5

4-(2-Chloroacetyl) thiomorpholine

Cat. No.: B158232
CAS No.: 137860-92-5
M. Wt: 179.67 g/mol
InChI Key: HODFITYCRNUPMT-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)thiomorpholine is a thiomorpholine derivative featuring a chloroacetyl substituent. Thiomorpholine, a six-membered heterocyclic ring containing sulfur and nitrogen, is structurally analogous to morpholine but replaces oxygen with sulfur. This substitution enhances lipophilicity and introduces metabolic soft spots due to sulfur’s susceptibility to oxidation . The chloroacetyl group (–COCH₂Cl) is a reactive moiety, often exploited in alkylation reactions or as a precursor in drug design.

Properties

CAS No.

137860-92-5

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

2-chloro-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2

InChI Key

HODFITYCRNUPMT-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=O)CCl

Canonical SMILES

C1CSCCN1C(=O)CCl

Synonyms

Thiomorpholine, 4-(chloroacetyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Chloroacetyl derivatives are more electrophilic than nitro- or fluoro-substituted analogs, enabling covalent interactions in drug-target binding.
  • Crystal Packing : Unlike 4-(4-Nitrophenyl)thiomorpholine, which forms dimers via C–H···O bonds , chloroacetyl derivatives may exhibit distinct solid-state interactions due to the absence of nitro groups.
  • Metabolic Stability : Thiomorpholine’s sulfur atom is prone to oxidation (e.g., to sulfoxides/sulfones), whereas morpholine analogs lack this pathway .
2.2. Pharmacological and Physicochemical Properties
Compound Lipophilicity (LogP)* Solubility Biological Applications
4-(2-Chloroacetyl)thiomorpholine High (estimated) Likely low in water Potential alkylating agent; precursor in drug synthesis.
4-(4-Nitrophenyl)thiomorpholine Moderate Soluble in polar solvents Antimycobacterial, kinase inhibitors, antibiotic agents.
4-(2-Fluoro-4-nitrophenyl)thiomorpholine Moderate-high Moderate in organics Pharmaceutical research (target interactions via nitro/fluoro groups).
N-(2-Thiazolin-2-yl)-2-(4-chlorophenyl)-2-chloroacetamide High Low aqueous solubility Unspecified, but chloroacetamide suggests bioactivity.

Key Observations :

  • Lipophilicity : Chloroacetyl and aryl-substituted thiomorpholines exhibit higher LogP than morpholine analogs, enhancing membrane permeability .
  • Bioactivity : Nitrophenyl derivatives are used in antidiabetic and antimycobacterial agents , while chloroacetyl groups may confer cytotoxic or alkylating properties.

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